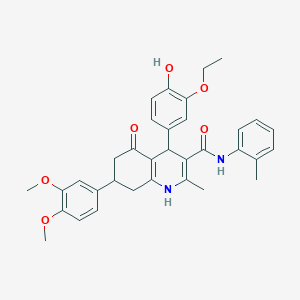![molecular formula C23H19NO3 B4262194 9-(4-biphenylyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4262194.png)
9-(4-biphenylyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Descripción general
Descripción
9-(4-biphenylyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential amino acid that plays a critical role in several biochemical pathways, including protein synthesis, energy production, and nucleotide biosynthesis. Glutaminase is overexpressed in several types of cancer cells, making it a promising target for cancer therapy.
Mecanismo De Acción
9-(4-biphenylyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one binds to the active site of glutaminase, inhibiting its activity. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then converted to α-ketoglutarate and used in the tricarboxylic acid cycle for energy production. Inhibition of glutaminase by this compound leads to a decrease in glutamate production, which impairs the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells by inhibiting glutaminase activity. In addition, this compound has been shown to decrease the levels of several metabolites, including glutamate, α-ketoglutarate, and lactate, which are important for cancer cell metabolism. This compound has also been shown to decrease the growth and proliferation of cancer cells and enhance the efficacy of other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(4-biphenylyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in cancer cell metabolism. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to use in some experiments. In addition, this compound has low stability in aqueous solutions, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the study of 9-(4-biphenylyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one. One direction is the development of more potent and selective inhibitors of glutaminase. Another direction is the investigation of the mechanisms underlying the synergistic effects of this compound with other cancer therapies. Additionally, the role of glutaminase in non-cancerous cells and tissues should be further investigated to better understand the potential side effects of glutaminase inhibitors. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
9-(4-biphenylyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been extensively studied for its potential as a cancer therapy. Glutaminase is overexpressed in several types of cancer cells, and its inhibition by this compound has shown promising results in preclinical studies. This compound has been shown to induce cell death in several types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
9-(4-phenylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-23-13-18(17-8-6-16(7-9-17)15-4-2-1-3-5-15)19-12-21-22(14-20(19)24-23)27-11-10-26-21/h1-9,12,14,18H,10-11,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXZWKYOQVQKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


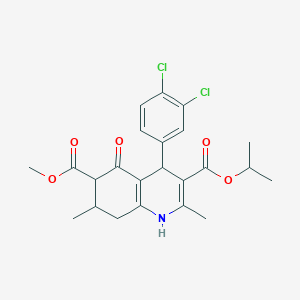
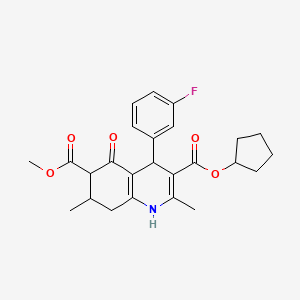
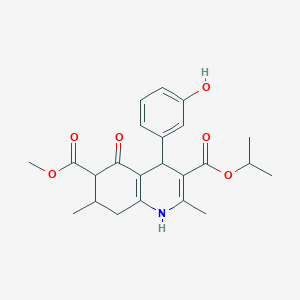
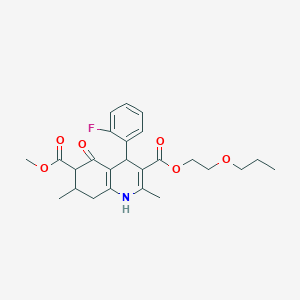

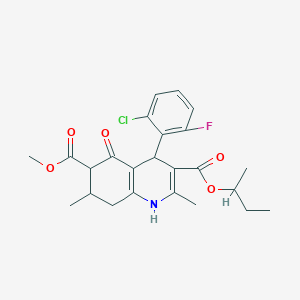
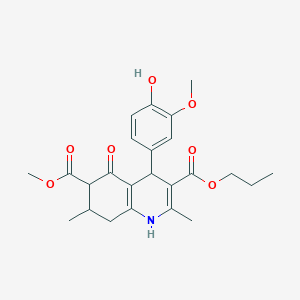



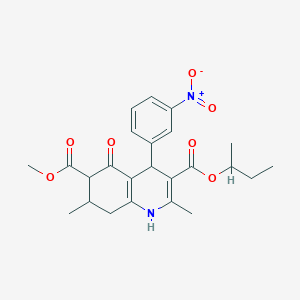
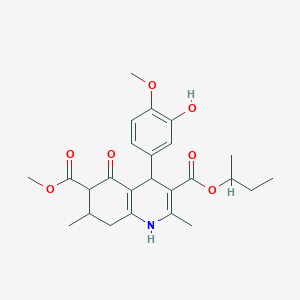
![4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4262197.png)
